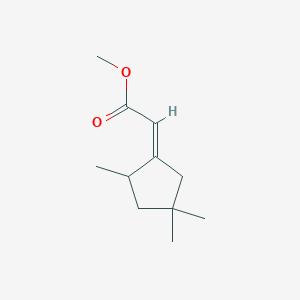
Methyl 2-(2,4,4-trimethylcyclopentylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,4,4-trimethylcyclopentylidene)acetate is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclopentane, characterized by the presence of a methyl ester group and a trimethylcyclopentylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4,4-trimethylcyclopentylidene)acetate typically involves the esterification of 2-(2,4,4-trimethylcyclopentylidene)acetic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4,4-trimethylcyclopentylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,4,4-trimethylcyclopentylidene)acetic acid.
Reduction: Formation of 2-(2,4,4-trimethylcyclopentylidene)ethanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 2-(2,4,4-trimethylcyclopentylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2,4,4-trimethylcyclopentylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,3,4,4-tetramethylcyclopentylidene)acetate: A structurally similar compound with slight variations in the cyclopentylidene moiety.
Ethyl 2-(2,4,4-trimethylcyclopentylidene)acetate: An ethyl ester analog of Methyl 2-(2,4,4-trimethylcyclopentylidene)acetate.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its trimethylcyclopentylidene moiety provides steric hindrance and influences its reactivity and interactions with other molecules.
Biological Activity
Methyl 2-(2,4,4-trimethylcyclopentylidene)acetate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by its unique cyclopentane structure with a methyl acetate functional group. The presence of the trimethyl group enhances its lipophilicity, which may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain esters and ketones derived from cyclopentane structures can inhibit the growth of various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Methyl 2-(2,4-dimethylphenyl)acetate | Staphylococcus aureus | 200 |
| This compound | Escherichia coli | TBD |
| Methyl 2-(3-methylphenyl)acetate | Candida albicans | 150 |
Note: MIC values for this compound are yet to be determined in specific studies.
Anti-inflammatory Effects
The anti-inflammatory potential of methyl esters has been documented in various studies. Compounds with similar structures have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Case Study: Inhibition of Cytokine Production
A study conducted on a related methyl ester demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in vitro. This suggests a possible mechanism for the anti-inflammatory effects attributed to compounds like this compound.
Pharmacological Applications
Due to its structural attributes and biological activities, this compound may have potential applications in pharmaceuticals. Its ability to interact with biological membranes could make it a candidate for drug development targeting various diseases.
Table 2: Potential Pharmacological Applications
| Application | Mechanism of Action |
|---|---|
| Antimicrobial agents | Disruption of bacterial cell membranes |
| Anti-inflammatory drugs | Inhibition of cytokine production |
| Pain management | Modulation of pain pathways via receptor interaction |
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl (2Z)-2-(2,4,4-trimethylcyclopentylidene)acetate |
InChI |
InChI=1S/C11H18O2/c1-8-6-11(2,3)7-9(8)5-10(12)13-4/h5,8H,6-7H2,1-4H3/b9-5- |
InChI Key |
NSURBKXXDPLPBJ-UITAMQMPSA-N |
Isomeric SMILES |
CC\1CC(C/C1=C/C(=O)OC)(C)C |
Canonical SMILES |
CC1CC(CC1=CC(=O)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















